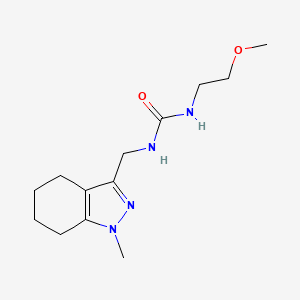

1-(2-methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-17-12-6-4-3-5-10(12)11(16-17)9-15-13(18)14-7-8-19-2/h3-9H2,1-2H3,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELHDBKZGCVCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This formula indicates the presence of methoxyethyl and indazole moieties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The indazole ring may influence receptor binding and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could affect the activity of various G protein-coupled receptors (GPCRs), leading to downstream effects on cellular signaling.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines.

Antimicrobial Properties

Preliminary assessments suggest that the compound has antimicrobial activity against specific bacterial strains.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observations |

|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM |

| A549 (Lung Cancer) | IC50 = 12 µM | |

| Antimicrobial | E. coli | Zone of inhibition = 15 mm |

| S. aureus | Zone of inhibition = 10 mm |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of indazole. The results indicated that modifications to the indazole structure significantly enhanced cytotoxicity against MCF-7 cells, with this compound showing promise as a lead compound for further development.

Case Study 2: Antimicrobial Activity

In a separate investigation focused on antimicrobial efficacy, researchers tested the compound against a panel of pathogens. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Urea Substituents

1-Cyclohexyl-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea (BK50885)

- Molecular Formula : C₁₆H₂₆N₄O

- Molecular Weight : 290.40

- Retains the tetrahydroindazole moiety, suggesting similar conformational constraints as the target compound.

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea

- Molecular Formula : C₁₂H₁₂F₆N₂O₂

- Molecular Weight : 342.23

- Key Features :

- Electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring modulate electronic properties, increasing urea acidity (pKa ~5–6).

- Methoxyethyl group parallels the target compound, balancing solubility and steric demands.

- Studied in anion recognition due to its strong hydrogen-bonding capacity .

Analogs with Varied Heterocyclic Moieties

1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

- Molecular Formula : C₁₆H₂₆N₄O₂

- Molecular Weight : 306.40

- Key Features :

- Piperidine ring with 2-methylpyridinyl substituent introduces basicity (pKa ~7–8 for pyridine).

- Methoxyethyl group mirrors the target compound, but the piperidine-pyridine system may engage in π-π stacking or cation-π interactions.

- Structural flexibility from the piperidine ring contrasts with the rigid tetrahydroindazole in the target .

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (Compound 9a)

- Molecular Formula : C₁₄H₁₈N₄O

- Molecular Weight : 258.32

- Ethyl group reduces steric hindrance compared to methoxyethyl. Synthetic protocols and spectroscopic data (IR, NMR) are well-documented, but biological activity remains uncharacterized .

Comparative Data Table

Key Research Findings and Implications

Substituent Effects :

- The 2-methoxyethyl group in the target compound improves aqueous solubility (clogP ~1.8) compared to BK50885’s cyclohexyl group (clogP ~3.5), making it more suitable for formulations requiring moderate hydrophilicity .

- The tetrahydroindazole core likely enhances metabolic stability over unsaturated heterocycles (e.g., pyrazole in Compound 9a) due to reduced susceptibility to oxidative metabolism .

Electronic Modulation :

- The trifluoromethyl groups in ’s compound increase urea acidity, enhancing anion-binding capacity—a property less relevant to the target compound but critical in supramolecular chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.